molecular formula C19H16Cl2N4O3 B336971 N~1~-(3,4-DICHLOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

N~1~-(3,4-DICHLOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

Cat. No.: B336971
M. Wt: 419.3 g/mol
InChI Key: OBASYXMYEQFGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3,4-DICHLOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dichlorophenyl group, a nitro-substituted pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-DICHLOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group into the pyrazole ring.

    Chlorination: Introduction of chlorine atoms into the phenyl ring.

    Amidation: Formation of the benzamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-DICHLOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N1-(3,4-DICHLOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide: Lacks the dimethyl groups on the pyrazole ring.

    N-(3,4-dichlorophenyl)-4-({4-amino-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzamide: Contains an amino group instead of a nitro group.

Uniqueness

The presence of both the dichlorophenyl and nitro-substituted pyrazole groups in N1-(3,4-DICHLOROPHENYL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE may confer unique chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C19H16Cl2N4O3

Molecular Weight

419.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C19H16Cl2N4O3/c1-11-18(25(27)28)12(2)24(23-11)10-13-3-5-14(6-4-13)19(26)22-15-7-8-16(20)17(21)9-15/h3-9H,10H2,1-2H3,(H,22,26)

InChI Key

OBASYXMYEQFGLF-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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